molecular formula C18H13N3O4 B2649221 N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide CAS No. 1208789-75-6

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide

Cat. No.: B2649221
CAS No.: 1208789-75-6
M. Wt: 335.319
InChI Key: GUVRRDHAXRNUAQ-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide is a synthetic heterocyclic compound designed for research applications in medicinal chemistry and drug discovery. This molecule incorporates multiple pharmacologically active motifs, including furan, isoxazole, and oxazole rings, which are known to contribute to a wide spectrum of biological activities . Isoxazole derivatives, in particular, are a prominent scaffold in the development of novel therapeutic agents due to their typically low cytotoxicity and versatile mechanism of action . Research on analogous compounds has demonstrated significant potential in anticancer investigations, with activities including the induction of apoptosis and inhibition of key protein kinases and tubulin polymerization . For instance, related isoxazole-carboxamide derivatives have shown potent, broad-spectrum activity against various cancer cell lines, such as melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2), with some exhibiting IC50 values in the sub-micromolar range . Beyond oncology, compounds featuring these heterocyclic systems are also explored for their immunomodulatory and anti-inflammatory properties, with some derivatives shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and the production of pro-inflammatory cytokines like TNF-α . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c22-17(18-20-11-16(24-18)12-5-2-1-3-6-12)19-10-13-9-15(25-21-13)14-7-4-8-23-14/h1-9,11H,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVRRDHAXRNUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide involves multiple steps, typically starting with the preparation of the furan and isoxazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its biological activity. It is also used in industrial applications, such as in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Heterocyclic Compounds

Compound Name Core Structure Substituents Biological Activity References
Target Compound Isoxazole-Oxazole Furan-2-yl, phenyl Not specified (hypothetical) -
LMM11 (1,3,4-oxadiazole derivative) 1,3,4-Oxadiazole Furan-2-yl, cyclohexyl-ethylsulfamoyl Antifungal (C. albicans)
Compound 21 (Pyrazole-Thiophene) Pyrazole-Thiophene Nitro, ethylthio Trypanocidal
Sigma-1 Receptor Ligands (Isoxazole-based) Isoxazole Cyclobutylaminoethoxy, tert-butyl Sigma-1 Receptor Modulation
8a (Pyridyl-Isoxazole) Isoxazole-Aniline Pyridyl, pyridylmethyl Undisclosed

Heterocyclic Core Variations

  • Isoxazole vs. 1,3,4-Oxadiazole (LMM11): The target compound’s isoxazole core differs from LMM11’s 1,3,4-oxadiazole in electronic distribution. albicans . In contrast, the isoxazole’s oxygen-nitrogen adjacency may favor interactions with polar residues in hypothetical targets.
  • Oxazole vs. Thiophene (Compound 21): The oxazole’s oxygen atom provides greater electronegativity compared to thiophene’s sulfur, which could influence solubility and metabolic stability. Compound 21’s nitro group confers trypanocidal activity via redox cycling , a mechanism absent in the target compound due to its lack of nitro substituents.

Substituent Effects

  • Furan-2-yl Group: Both the target compound and LMM11 incorporate a furan-2-yl moiety, which may contribute to π-π stacking or hydrogen bonding with biological targets.
  • Phenyl vs.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The phenyl group in the target compound likely increases logP compared to LMM11’s sulfamoyl substituents, which may reduce oral bioavailability due to higher polarity .
  • Metabolic Stability : The absence of nitro groups (cf. Compound 21 ) or tertiary amines (cf. ranitidine derivatives in ) in the target compound suggests reduced susceptibility to CYP450-mediated metabolism.

Hypothetical Structure-Activity Relationships (SAR)

  • Heterocyclic Fusion : The dual isoxazole-oxazole system may create a planar, rigid structure conducive to intercalation or enzyme inhibition, similar to Sigma-1 ligands in .
  • Substituent Positioning : The furan-2-yl group at the isoxazole 5-position and phenyl at the oxazole 5-position may synergize to optimize steric and electronic interactions with a putative target.

Biological Activity

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the current understanding of its biological activity, synthesizing data from various studies.

Chemical Structure and Properties

The compound features a complex structure comprising an isoxazole ring, a furan moiety, and a phenyloxazole group. This unique arrangement is believed to contribute to its diverse biological effects.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of oxazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains.

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundMIC (µg/ml)Target Organism
11.6Candida albicans
20.8Candida tropicalis
33.2E. coli
415S. aureus

The above table summarizes findings from a study where various oxazole derivatives were tested for their minimum inhibitory concentration (MIC) against fungal and bacterial pathogens .

Antitumor Activity

Research has also highlighted the antitumor potential of oxazole derivatives. A study focusing on similar compounds demonstrated their ability to inhibit tumor cell proliferation in vitro.

Case Study: Antitumor Effects
In one notable case, a derivative structurally related to this compound showed promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a mechanism for its antitumor activity .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in microbial resistance or tumor growth regulation.

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